molecular formula C13H11N3O3S B13370574 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13370574
M. Wt: 289.31 g/mol
InChI Key: GBLXOZPPBWNZDV-UHFFFAOYSA-N
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Description

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a methoxy-substituted naphthalene ring attached to a sulfonyl group, which is further connected to a 1,2,4-triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonylation of 4-methoxy-1-naphthol with a suitable sulfonyl chloride, followed by the cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity. These interactions can lead to the modulation of various biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide: This compound has a similar naphthalene-sulfonyl structure but differs in the attached functional group, leading to different chemical and biological properties.

    Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-3-piperidinecarboxylate: Another related compound with variations in the functional groups, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C13H11N3O3S/c1-19-12-6-7-13(11-5-3-2-4-10(11)12)20(17,18)16-9-14-8-15-16/h2-9H,1H3

InChI Key

GBLXOZPPBWNZDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC=N3

Origin of Product

United States

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